ethyl 2-[1-(4-fluorophenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-[1-(4-FLUOROPHENYL)-6,7-DIMETHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a unique combination of fluorophenyl, chromeno, pyrrol, and thiazole moieties
Preparation Methods
The synthesis of ETHYL 2-[1-(4-FLUOROPHENYL)-6,7-DIMETHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions
Scientific Research Applications
ETHYL 2-[1-(4-FLUOROPHENYL)-6,7-DIMETHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of ETHYL 2-[1-(4-FLUOROPHENYL)-6,7-DIMETHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies, including docking and in vitro assays, are conducted to elucidate these interactions and pathways .
Comparison with Similar Compounds
When compared to similar compounds, ETHYL 2-[1-(4-FLUOROPHENYL)-6,7-DIMETHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include various indole, pyrrolidine, and thiazole derivatives, each with their own set of applications and activities .
Properties
Molecular Formula |
C26H21FN2O5S |
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Molecular Weight |
492.5 g/mol |
IUPAC Name |
ethyl 2-[1-(4-fluorophenyl)-6,7-dimethyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C26H21FN2O5S/c1-5-33-25(32)23-14(4)28-26(35-23)29-20(15-6-8-16(27)9-7-15)19-21(30)17-10-12(2)13(3)11-18(17)34-22(19)24(29)31/h6-11,20H,5H2,1-4H3 |
InChI Key |
XYWJHRJRXIGRMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC=C(C=C5)F)C |
Origin of Product |
United States |
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